molecular formula C18H16F4N2O2 B2563122 N-(2-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide CAS No. 1396878-80-0

N-(2-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide

Cat. No.: B2563122
CAS No.: 1396878-80-0
M. Wt: 368.332
InChI Key: QSWFDZTXLOJRQN-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide is a synthetic morpholine-based carboxamide compound intended for research and development purposes. This compound features a morpholine ring, a common structural motif in medicinal chemistry known to contribute to favorable pharmacokinetic properties and molecular recognition . The structure incorporates a 2-fluorophenyl group and a 4-trifluoromethylphenyl moiety; the inclusion of fluorine atoms and the trifluoromethyl group is a established strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity . Such substituted urea derivatives are of significant interest in pharmaceutical research and have been explored for a range of biological activities . Researchers can utilize this compound as a key building block or intermediate in organic synthesis, particularly for constructing more complex molecules with potential biological activity . It is also a valuable candidate for in vitro screening assays to investigate its potential as an enzyme inhibitor or receptor modulator, given the known utility of similar scaffolds in these areas . The product is provided with guaranteed high purity and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N2O2/c19-14-3-1-2-4-15(14)23-17(25)24-9-10-26-16(11-24)12-5-7-13(8-6-12)18(20,21)22/h1-8,16H,9-11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWFDZTXLOJRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with an appropriate halogenated compound under basic conditions.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Trifluoromethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with a suitable amine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to four structurally related morpholine carboxamides (Table 1):

Compound Name Substituents (Position) Molecular Formula Hydrogen Bonding Crystal Packing Pharmacological Notes
Target Compound N-(2-Fluorophenyl), 2-[4-(CF₃)phenyl] C₁₈H₁₄F₄N₂O₂* Likely N–H⋯O (inferred from analogs) Not reported Hypothesized CNS activity
N-(4-Chlorophenyl)morpholine-4-carboxamide N-(4-Chlorophenyl) C₁₁H₁₃ClN₂O₂ N–H⋯O chains along [100] Chair conformation; H-bonded chains Intermediate in organic synthesis
N-(2-Chloroethyl)morpholine-4-carboxamide N-(2-Chloroethyl) C₇H₁₃ClN₂O₂ N–H⋯O chains along [001] Chair conformation; disordered chains Alkylation agent in Pt complexes
N-Phenylmorpholine-4-carboxamide N-Phenyl C₁₁H₁₄N₂O₂ Not reported Not reported Synthetic intermediate

*Estimated molecular formula based on structural analogs.

Key Observations

Substituent Effects: Fluorine vs. Trifluoromethyl Group: The 4-(trifluoromethyl)phenyl substituent introduces strong electron-withdrawing effects, which may increase metabolic stability compared to non-fluorinated analogs .

Crystal Packing :

  • N-(4-Chlorophenyl)morpholine-4-carboxamide forms hydrogen-bonded chains along the [100] direction , whereas N-(2-Chloroethyl)morpholine-4-carboxamide adopts disordered chains along [001] . The target compound’s packing remains uncharacterized but may exhibit similar directional H-bonding.

Conformational Flexibility :

  • All analogs feature a chair conformation in the morpholine ring, suggesting minimal strain despite substituent variations .

Pharmacological Potential: While none of the analogs show direct bioactivity data, fluorinated morpholine derivatives are often explored for CNS targets due to enhanced blood-brain barrier penetration .

Pharmacological and Industrial Relevance

The compound’s fluorine and trifluoromethyl groups make it a candidate for:

  • Drug Discovery: Potential use in protease inhibitors or kinase modulators, leveraging fluorine’s metabolic stability.
  • Material Science: As a monomer for polyimides, similar to 3-chloro-N-phenyl-phthalimide derivatives .

Biological Activity

N-(2-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide is a synthetic organic compound classified as a morpholine derivative. Its unique structure, featuring both a fluorophenyl group and a trifluoromethylphenyl group, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H16F4N2O2
  • Molecular Weight : 358.33 g/mol

The incorporation of fluorine atoms enhances the compound's metabolic stability and lipophilicity, which can improve pharmacokinetic properties compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Detailed studies are necessary to elucidate the precise biochemical pathways involved.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, similar to other morpholine derivatives that have shown inhibitory effects on various targets.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may have anticancer properties, potentially inhibiting tumor cell proliferation through various mechanisms.
    • Case studies involving similar morpholine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties :
    • Morpholine derivatives are often explored for their antimicrobial activities. This compound may exhibit similar properties, although specific data on its antimicrobial efficacy is limited.
  • Neuroprotective Effects :
    • The structural characteristics of the compound suggest potential neuroprotective effects; however, more research is needed to confirm these activities and understand their mechanisms.

Research Findings and Case Studies

A review of existing literature reveals various studies exploring the biological activities of morpholine derivatives, including those structurally similar to this compound:

Study ReferenceBiological ActivityFindings
AnticancerDemonstrated significant cytotoxicity against human cancer cell lines with IC50 values indicating potent activity.
Enzyme InhibitionExhibited inhibition of key enzymes involved in cancer proliferation pathways.
AntimicrobialSuggested potential antimicrobial activity against bacterial strains, requiring further validation through targeted studies.

Q & A

Q. Optimization factors :

  • Reaction conditions : Temperature (reflux for complete conversion), solvent polarity (DMF for polar intermediates), and reaction time (monitored via TLC/HPLC) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • Structural confirmation :
    • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and carboxamide linkage .
    • Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
  • Purity assessment :
    • HPLC : Reverse-phase chromatography with UV detection at 254 nm .
    • Elemental analysis : Confirmation of C, H, N, F content .

Advanced: How do structural modifications (e.g., trifluoromethyl, fluorophenyl) influence biological activity?

Answer:

  • Trifluoromethyl group : Enhances lipophilicity and electron-withdrawing effects, improving target binding (e.g., enzyme active sites) and metabolic stability . Computational studies (molecular docking) suggest its role in π-π stacking and hydrophobic interactions with receptors like kinases or GPCRs .
  • Fluorophenyl moiety : Modulates electronic properties and steric effects, affecting selectivity for biological targets (e.g., serotonin receptors) .
  • SAR strategies : Comparative studies with analogs (e.g., chloro or nitro substitutions) reveal activity trends. For example, replacing trifluoromethyl with methyl reduces potency by 50% in kinase inhibition assays .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .
  • Data normalization : Account for differences in assay conditions (e.g., pH, serum concentration) using internal standards .
  • Mechanistic studies :
    • Binding kinetics : Surface plasmon resonance (SPR) to quantify affinity (Kd_d) and residency time .
    • Pathway analysis : RNA-seq or phosphoproteomics to identify off-target effects .

Advanced: What methodologies are used to study the compound’s pharmacokinetic properties?

Answer:

  • In vitro ADME :
    • Microsomal stability assays : Liver microsomes (human/rat) to predict metabolic clearance .
    • Caco-2 permeability : Assess blood-brain barrier penetration potential .
  • In vivo studies :
    • Pharmacokinetic profiling : IV/PO dosing in rodents, with LC-MS/MS quantification of plasma/tissue concentrations .
    • Metabolite identification : High-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .

Advanced: How can computational modeling guide the optimization of this compound?

Answer:

  • Molecular docking : Predict binding modes to targets (e.g., using AutoDock Vina) and prioritize derivatives with improved fit scores .
  • QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity data to design analogs .
  • MD simulations : Analyze conformational stability and ligand-receptor dynamics over 100-ns trajectories (e.g., GROMACS) .

Basic: What are the primary biological targets and pathways under investigation for this compound?

Answer:

  • Targets :
    • Kinases : Inhibition of JAK2 or PI3K isoforms implicated in cancer .
    • GPCRs : Modulation of serotonin (5-HT2A_{2A}) or adrenergic receptors for neurological applications .
  • Pathways :
    • Apoptosis regulation : Caspase-3 activation in tumor cells .
    • Neuroinflammation : Suppression of NF-κB signaling in microglia .

Advanced: What strategies mitigate synthetic challenges in scaling up production?

Answer:

  • Flow chemistry : Continuous processing for hazardous steps (e.g., fluorination) to improve safety and yield .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) to reduce byproducts .
  • Green chemistry : Solvent substitution (e.g., cyclopentyl methyl ether instead of DCM) to meet sustainability goals .

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